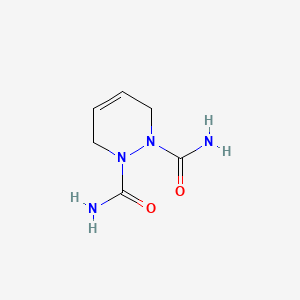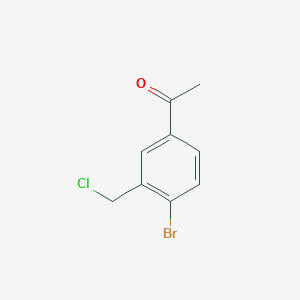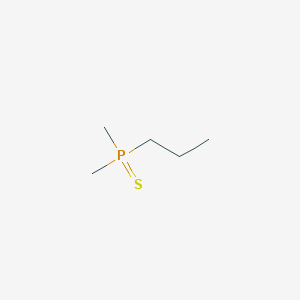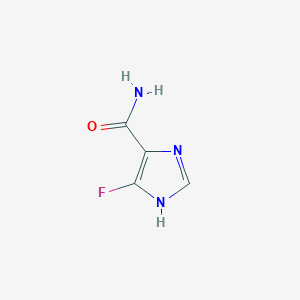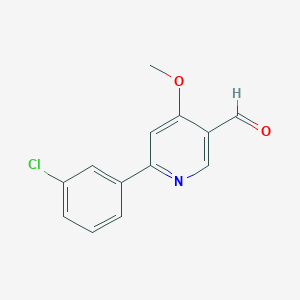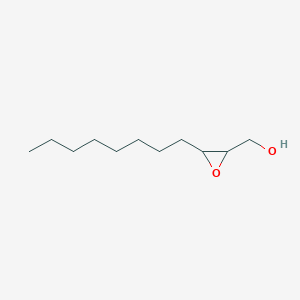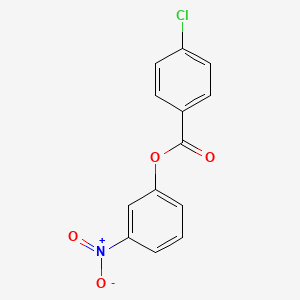
5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: is a member of the 5-aminopyrazole derivatives family, known for their bioactive properties. This compound is utilized in various fields, including pharmaceuticals and agrochemicals, due to its versatile chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of p-methyl-benzoylacetonitrile with hydrazine derivatives. The reaction proceeds through the formation of hydrazones, which then cyclize to form the pyrazole ring . This process can be carried out under reflux conditions in ethanol.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free microwave-assisted synthesis has been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a starting material for synthesizing various bioactive fused polycyclic pyrazoles and triazines . It serves as a building block for complex molecular architectures.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors. The compound’s bioactivity makes it a candidate for anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the agrochemical industry, the compound is used to develop new pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-Amino-3-(4-bromophenyl)pyrazole
- 5-Amino-3-(2-thienyl)pyrazole
Comparison: Compared to its analogs, 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile exhibits unique reactivity due to the presence of the cyano group, which can participate in additional chemical transformations. This makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-7-2-4-8(5-3-7)10-9(6-12)11(13)15-14-10/h2-5H,1H3,(H3,13,14,15) |
InChI Key |
SWUAKDRDFUUISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

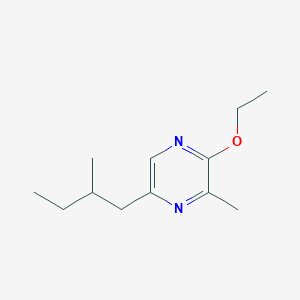
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)

